3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride
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Overview
Description
3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride is a chemical compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves the esterification of 3-pyridinecarboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its specific ester functional group and the presence of a dimethylamino moiety These structural features confer distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acid derivatives
Properties
CAS No. |
89054-73-9 |
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Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(2)6-7-14-10(13)9-4-3-5-11-8-9;;/h3-5,8H,6-7H2,1-2H3;2*1H |
InChI Key |
UDOHSSXZHWDLPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CN=CC=C1.Cl.Cl |
Origin of Product |
United States |
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